(R)-3-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
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Overview
Description
Scientific Research Applications
Synthesis Techniques and Applications
Advanced Synthesis Protocols : This compound is integral in synthesizing complex molecules such as cyclodepsipeptides, which exhibit a wide range of biological activities due to their structural diversity. Cyclodepsipeptides, often derived from marine organisms, are promising pharmaceutical candidates. The synthesis involves creating noncommercial protected amino acids and assembling the depsipeptidic skeleton using a solid-phase approach, demonstrating the compound's role in facilitating complex peptide synthesis (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Chemical and Bio-catalytic Applications : Optically pure derivatives of this compound have been used as chiral solvating agents for molecular recognition by NMR and fluorescence spectroscopy. This indicates its utility in distinguishing isomers of various acids, demonstrating its significance in analytical chemistry for isomer discrimination and quantitative determination (Khanvilkar & Bedekar, 2018).
Photophysics and Bioimaging : In bioimaging, derivatives of this compound have been studied for their photophysical properties and potential in two-photon fluorescence microscopy (2PFM). These studies highlight the compound's role in developing integrin-selective imaging probes, offering insights into its applications in cancer cell line studies and possibly advancing diagnostic imaging techniques (Morales et al., 2010).
Molecular Recognition and Sensing : The compound has been utilized in creating molecular sensors, particularly for enantioselective fluorescent recognition of chiral acids. This application underscores its potential in developing new materials for sensing and recognition, crucial for analytical and diagnostic purposes (Li et al., 2007).
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative . Alanine derivatives are often involved in protein synthesis, suggesting that the compound may interact with cellular machinery involved in these processes.
Mode of Action
As an alanine derivative, it may be involved in the process of protein synthesis . It could potentially interact with the ribosome, the cellular machinery responsible for protein synthesis, or other related enzymes and transporters.
Biochemical Pathways
Given its nature as an alanine derivative, it may be involved in pathways related to protein synthesis and metabolism .
Result of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Properties
IUPAC Name |
(3R)-3-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRPMKNFLDNQB-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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